Complete Absence of Tumor-Promoting Activity: Methyl Dihydrosterculate vs. Methyl Sterculate in Trout Carcinogenesis Model
In a structural-bioactivity study measuring carcinogenic and promotional activity of cyclopropenoid compounds in rainbow trout, methyl dihydrosterculate was classified as completely inactive, whereas its cyclopropenoid counterpart methyl sterculate and 1,2-dioctylcyclopropene showed high and statistically significant promotional activity [1]. This binary outcome—active vs. inactive—provides a definitive basis for compound selection when studying biological effects of cyclopropane-containing lipids.
| Evidence Dimension | Tumor promotion activity in rainbow trout (AFB1-initiated hepatocellular carcinoma model) |
|---|---|
| Target Compound Data | Completely inactive (no significant tumor promotion observed) |
| Comparator Or Baseline | Methyl sterculate: highly active (equal and significantly higher activity than methyl malvalate); 1,2-Dioctylcyclopropene: highly active |
| Quantified Difference | Binary: inactive vs. highly active (statistically significant, p < 0.05) |
| Conditions | Rainbow trout (Oncorhynchus mykiss) AFB1 initiation model; compounds administered in diet; tumor incidence and multiplicity measured at necropsy |
Why This Matters
For laboratories conducting carcinogenesis or toxicology studies, only methyl dihydrosterculate among cyclopropane-FAMEs provides a truly negative control baseline devoid of confounding promotional activity, which methyl sterculate cannot serve.
- [1] Pawlowski NE, Hendricks JD, Bailey ML, Nixon JE, Bailey GS. Structural-bioactivity relationship for tumor promotion by cyclopropenes. J Agric Food Chem. 1985;33(4):767-770. DOI: 10.1021/jf00064a052. View Source
